Beesioside Q

Descripción general

Descripción

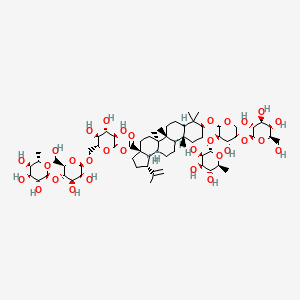

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a useful research compound. Its molecular formula is C65H106O30 and its molecular weight is 1367.533. The purity is usually 95%.

BenchChem offers high-quality [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de Beesioside Q han demostrado actividad anti-VIH al actuar como inhibidores de la maduración (MI). Específicamente, interrumpen la escisión proteolítica de la proteína precursora Gag durante la maduración del VIH-1, bloqueando eficazmente la maduración del virión .

- El compuesto se dirige a la escisión del péptido espaciador del cápside 1 (CA-SP1), que es crucial para el paso final en el ciclo de vida retroviral. Los derivados de this compound, como el (20 S ,24 S )-15 β ,16 β -diacetoxi-18,24; 20,24-diepoxi-9,19-ciclolanostano-3 β ,25-diol 3-O-3′,3′-dimetilsuccinato (DSC), exhiben una potencia similar a la del MI de primera clase, bevirimat .

- Estos enfoques computacionales mejoran el diseño de fármacos al predecir las interacciones entre el compuesto y su objetivo, proporcionando información valiosa para una mayor optimización .

- El compuesto 3b, entre estos derivados, exhibió una potencia significativa contra el VIH-1 NL4-3 con un valor de EC50 de 0,28 µM .

- Este modelo ayuda a comprender la relación estructura-actividad de los derivados de this compound, guiando modificaciones adicionales para una mayor eficacia .

Potencial Anti-VIH

Estudios de Docking Molecular y 3D-QSAR

Síntesis de Nuevos Derivados

Modelo Predictivo 3D-QSAR

Afinidad de Unión Diferencial

Ideas de Estabilidad de las Simulaciones de Dinámica Molecular

En resumen, this compound y sus derivados son prometedores como agentes anti-VIH, y sus ideas estructurales proporcionan una base para el desarrollo posterior de fármacos. Los investigadores continúan explorando sus aplicaciones en la lucha contra el VIH y otras infecciones virales . Si desea más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Beesioside Q is a natural product extracted from the rhizome of Beesia calthaefolia (Maxim.) Ulbr

Mode of Action

It is known that this compound is a type of oleanolic acid triterpene saponin . Triterpene saponins are known to interact with cell membranes and can alter their permeability

Biochemical Pathways

Triterpene saponins, such as this compound, are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects

Result of Action

It is known that triterpene saponins can have a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities

Action Environment

It is known that the biological activity of triterpene saponins can be influenced by factors such as ph, temperature, and the presence of other molecules

Análisis Bioquímico

Biochemical Properties

It is known that Beesioside Q is a triterpene saponin, a class of compounds known for their wide range of biological activities

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is not clear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

The compound , with the complex IUPAC name provided, exhibits a variety of biological activities that have been explored in recent research. This article aims to summarize the key findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is a complex glycoside derivative featuring multiple hydroxyl groups and a pentamethylcyclopenta[a]chrysene backbone. Its intricate structure suggests potential interactions with various biological targets, particularly in metabolic pathways.

-

Enzyme Inhibition :

- The compound has been shown to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition leads to reduced glucose absorption in the intestines, making it a candidate for managing conditions like diabetes .

- It mimics the transition state of substrate molecules, effectively blocking enzyme activity and thereby slowing down carbohydrate digestion .

- Antioxidant Activity :

- Antimicrobial Effects :

Therapeutic Applications

- Diabetes Management :

- Potential Anti-inflammatory Properties :

- Cancer Research :

Case Studies and Research Findings

- A study conducted on diabetic models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was primarily attributed to its inhibition of carbohydrate-digesting enzymes, leading to lower glucose absorption rates .

- In vitro studies exploring the antimicrobial properties found that the compound inhibited bacterial growth effectively at concentrations that did not harm human cells, indicating a favorable therapeutic index for potential drug development .

Data Tables

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Alpha-glucosidase Inhibition | Reduces glucose absorption | Diabetes management |

| Antioxidant Activity | Mitigates oxidative stress | Neurodegenerative diseases |

| Antimicrobial Effects | Inhibits growth of bacteria | Infection treatment |

| Anti-inflammatory Effects | Modulates inflammatory pathways | Chronic inflammation treatment |

| Cancer Cell Proliferation | Interferes with signaling pathways | Cancer therapy |

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O30/c1-24(2)27-12-17-65(60(83)95-58-50(81)45(76)40(71)31(90-58)22-84-54-51(82)46(77)52(30(21-67)89-54)93-55-47(78)42(73)37(68)25(3)86-55)19-18-63(8)28(36(27)65)10-11-34-62(7)15-14-35(61(5,6)33(62)13-16-64(34,63)9)92-59-53(94-56-48(79)43(74)38(69)26(4)87-56)41(72)32(23-85-59)91-57-49(80)44(75)39(70)29(20-66)88-57/h25-59,66-82H,1,10-23H2,2-9H3/t25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,62-,63+,64+,65-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOGFPXROAGALT-JMUYJUJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.